molecular formula C49H78O22 B119601 Esculentoside I CAS No. 141890-70-2

Esculentoside I

Cat. No. B119601
M. Wt: 1019.1 g/mol
InChI Key: RVFKKJWNOMAQID-FIDPECDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentoside I is a triterpenoid saponin compound found in various plants, including Phytolacca esculenta and Camellia sinensis. It has been a subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Radiation-Induced Dermatitis and Fibrosis

  • Protective Effect : Esculentoside A (EsA) demonstrates a protective effect on radiation-induced dermatitis and fibrosis. It reduces levels of several proinflammatory cytokines and inflammatory mediators in both in vivo and in vitro studies, indicating its potential for mitigating radiation toxicity in soft tissues (Xiao et al., 2006).

Anti-Inflammatory Activity

  • Inflammation Response : Esculentoside A has shown significant anti-inflammatory activity, particularly in microglial cells. It can inhibit the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) and reduce the expression of various pro-inflammatory mediators (Yang et al., 2017).
  • Cytokine Production : It also influences cytokine production, reducing the release of key cytokines like tumor necrosis factor, interleukin-1, and interleukin-6, which are pivotal in the pathogenesis of inflammatory lesions (Ju et al., 1998).

Osteoarthritis Treatment

  • Ameliorating Inflammation and Osteoclastogenesis : In the context of osteoarthritis, EsA shows promising results by suppressing IL-1β-induced inflammatory and metabolic factors, and restraining osteoclast formation, thus potentially serving as a therapeutic agent for osteoarthritis treatment (Shao et al., 2020).

Neuroinflammatory Diseases

  • Alzheimer's Disease : Esculentoside A has been studied for its effectiveness against neuroinflammation in Alzheimer's disease models, showing protective effects by attenuating memory deficits and decreasing pro-inflammatory factors in the hippocampi of AD mice (Yang et al., 2015).

Autoimmune Diseases

  • Modulation on T Cells : EsA can affect autoimmune functions by lowering the level of anti-ds DNA antibody, inhibiting the proliferation of lymphoid cells, and ameliorating inflammation in joints, making it a potential treatment option for autoimmune diseases (Xiao et al., 2002).

Colorectal Cancer Treatment

  • Antiproliferative Effects : EsA exhibits antiproliferative effects against human colorectal cancer cells, showing potential as a therapeutic agent in cancer treatment (Momenah et al., 2023).

Acute Lung Injury

  • Protective Effects : Esculentoside A has shown protective effects against lipopolysaccharide (LPS)-induced acute lung injury in mice, suggesting its potential as a preventive agent for this condition (Zhong et al., 2013).

properties

CAS RN

141890-70-2

Product Name

Esculentoside I

Molecular Formula

C49H78O22

Molecular Weight

1019.1 g/mol

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate

InChI

InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1

InChI Key

RVFKKJWNOMAQID-FIDPECDTSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC

synonyms

3-O-(glucopyranosyl-(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin
esculentoside I

Origin of Product

United States

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